molecular formula C20H28O3 B1630679 Antiquorin

Antiquorin

Cat. No.: B1630679
M. Wt: 316.4 g/mol
InChI Key: UQKJSKXVMBIKGF-ZSWWFFRDSA-N
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Description

Historical Context of Natural Product Isolation and Initial Chemical Characterization

The study of natural products has a long history, with researchers continuously isolating and characterizing novel compounds from botanical sources. Antiquorin's discovery and initial chemical characterization emerged from this ongoing effort. It is identified as a diterpene, specifically an atisine (B3415921) diterpene, characterized by a unique cis-fusion between its A and B rings. The structure of this compound was elucidated through comprehensive spectral analysis nih.gov.

Beyond its structural characterization, recent research has also identified this compound as a thrombin-like serine protease. This enzymatic activity suggests a potential role in biological processes, including interference in blood coagulation cascades and the promotion of platelet aggregation uni.lunih.govnih.govnih.gov. Such findings underscore the multifaceted nature of natural products and their potential implications in chemical biology.

Natural Occurrence and Botanical Sources in Research Systems

This compound is predominantly found within the Euphorbia genus, a diverse group of plants known for producing a wide array of secondary metabolites, particularly diterpenoids and triterpenoids chem960.comuni.lunih.govnih.govnih.govjkchemical.comwikipedia.orgnist.govchem960.compurdue.eduthegoodscentscompany.comnih.govnih.gov. Its presence has been documented in several species within this genus, with specific isolation methods and plant parts contributing to its recovery for research purposes.

Isolation from Euphorbia antiquorum Latex

One of the primary sources for this compound's isolation is the latex of Euphorbia antiquorum L. nih.govuni.lunih.govnih.govnih.govjkchemical.comnih.govthegoodscentscompany.com. The latex of E. antiquorum is a rich source of various chemical constituents, including diterpenes and triterpenes nih.govjkchemical.comthegoodscentscompany.comnih.govpubcompare.ai. The isolation process typically involves extracting the plant material, followed by chromatographic separation techniques to purify the individual compounds nih.gov.

Isolation from Euphorbia fischeriana Roots

This compound has also been successfully isolated from the roots of Euphorbia fischeriana Steud. chem960.comuni.lunih.govnih.govchem960.compurdue.edunih.govneist.res.in. This plant, traditionally used in some medicinal systems, has been a subject of phytochemical studies to identify its active constituents. Research indicates that this compound is one of several marker components present in the roots of E. fischeriana chem960.com. The isolation typically involves extraction with solvents like ethanol, followed by purification using chromatographic methods purdue.eduneist.res.in.

Presence in Euphorbia neriifolia Extracts

The chemical compound this compound is also reported to be present in extracts of Euphorbia neriifolia L. wikipedia.orgnih.govmedchemexpress.comnih.gov. Specifically, it has been isolated from the ethanolic extract of fresh roots of E. neriifolia wikipedia.orgnih.govmedchemexpress.comnih.gov. Phytochemical analyses of E. neriifolia have revealed a diverse range of secondary metabolites, with this compound being one of the identified diterpenes among other triterpenoids, flavonoids, and saponins (B1172615) wikipedia.orgnih.gov.

Compound Names and PubChem CIDs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione

InChI

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1

InChI Key

UQKJSKXVMBIKGF-ZSWWFFRDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C

Canonical SMILES

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C

Origin of Product

United States

Elucidation of Antiquorin S Molecular Architecture

Stereochemical Considerations and Isomeric Forms of Antiquorin

This compound is a complex polycyclic diterpenoid with multiple chiral centers, as indicated by its IUPAC name (1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.0^{1,10}.0^{4,9}]hexadecane-6,14-dione. [S9] The presence of "S" and "R" designations signifies the absolute configuration at each stereogenic center.

Biosynthetic Pathways and Enzymology of Antiquorin

Proposed Biosynthetic Routes to Atisane (B1241233) Diterpenoids

The biosynthesis of atisane-type diterpenoids, such as Antiquorin, initiates with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP) researchgate.netfrontiersin.orgrsc.orgrsc.org. GGPP is a C20 compound formed from the condensation of three molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP) jmb.or.krfluoroprobe.com. These C5 units (IPP and DMAPP) are themselves derived from either the mevalonic acid (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids jmb.or.krfrontiersin.orgrsc.orgrsc.org.

A key branching point in the pathway occurs when GGPP is enzymatically cyclized to form ent-copalyl diphosphate (B83284) (ent-CPP) researchgate.netfrontiersin.orgrsc.orgrsc.orgnih.govnih.gov. Ent-CPP serves as a pivotal intermediate for the biosynthesis of various tetracyclic diterpenoids, including ent-kaurane and ent-atisane skeletons jmb.or.krfrontiersin.orgrsc.orgrsc.orgnih.govnih.gov. The formation of the atisane framework specifically involves further cyclization reactions from ent-CPP rsc.orgrsc.orgnih.gov.

The proposed biosynthetic pathway for atisane-type diterpenoids can be summarized as follows:

Table 1: Proposed Biosynthetic Route to Atisane Diterpenoids

StagePrecursor(s)Intermediate(s)Key Reaction(s)Location
C5 Unit FormationGlucoseIPP, DMAPPMevalonic Acid (MVA) Pathway, MEP PathwayCytoplasm, Plastids
C20 Precursor FormationIPP, DMAPPGeranylgeranyl Pyrophosphate (GGPP)Condensation catalyzed by GGPPSPlastids
Diterpene Skeleton FormationGGPPent-Copalyl Diphosphate (ent-CPP)Cyclization catalyzed by ent-copalyl diphosphate synthases (CPS)Plastids
Atisane Skeleton Formationent-CPPent-AtisaneFurther cyclizationPlastids

Identification and Characterization of Key Biosynthetic Enzymes

The conversion of GGPP to ent-CPP is catalyzed by ent-copalyl diphosphate synthases (CPS) jmb.or.krfrontiersin.org. Subsequently, ent-CPP is further cyclized to form ent-kaurene (B36324) or ent-atiserene, which are crucial diterpene frameworks frontiersin.org. Enzymes like ent-atisane synthase (AS) are involved in the formation of the ent-atisane skeleton frontiersin.org.

Further modifications of the diterpene skeleton, including the introduction of nitrogen atoms to form diterpenoid alkaloids (DAs), involve enzymes such as aminotransferases (ATFs), cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs) frontiersin.orgrsc.orgrsc.org. While this compound itself is a diterpenoid and not an alkaloid (lacking nitrogen), the general enzymatic machinery for diterpenoid modification in Euphorbia species often includes these types of enzymes for diverse structural transformations researchgate.netfrontiersin.org. For instance, oxidative modifications frequently occur at positions like C-3, C-16, and C-17 of the atisane nucleus jmb.or.kr.

Table 2: Key Enzymes in Atisane Diterpenoid Biosynthesis

Enzyme ClassAbbreviationFunction
Geranylgeranyl Pyrophosphate SynthaseGGPPSCatalyzes the condensation of IPP and DMAPP to form GGPP
ent-Copalyl Diphosphate SynthaseCPSConverts GGPP to ent-copalyl diphosphate (ent-CPP)
ent-Atisane SynthaseASInvolved in the cyclization of ent-CPP to ent-atisane
Cytochrome P450 MonooxygenaseCYPsCatalyze diverse oxidative modifications (e.g., hydroxylation) of the diterpene skeleton
O-MethyltransferaseOMTInvolved in methylation reactions

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular regulation of diterpenoid biosynthesis, including that of atisane-type compounds, involves the coordinated expression of genes encoding the biosynthetic enzymes. Studies on diterpenoid alkaloid biosynthesis in plants like Aconitum pendulum have identified numerous candidate enzyme genes, including CPSs, ATFs, CYPs, OMTs, and BAHD acyltransferases, through integrated genomic, transcriptomic, and metabolomic analyses frontiersin.org. These genes often show differential expression across various plant tissues, indicating tissue-specific regulation of the biosynthetic pathways frontiersin.org.

While specific gene clusters directly responsible for this compound biosynthesis are not extensively detailed in the provided search results, the general principle of diterpenoid biosynthesis involves gene clusters encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often organized in operons in bacteria to ensure coordinated regulation nih.gov. In plants, the regulation is more complex, involving transcription factors that control the expression of genes encoding the enzymes involved in secondary metabolite production frontiersin.org. For example, in anthocyanin biosynthesis, MYB-bHLH-WD40 (MBW) complexes are key transcription factors frontiersin.org. Similar regulatory mechanisms are expected for diterpenoid biosynthesis, where specific transcription factors would govern the expression of genes for GGPP synthesis, cyclization, and subsequent functionalization steps leading to this compound. The identification of such gene clusters and regulatory elements is crucial for understanding and potentially manipulating the production of these valuable natural products researchgate.net.

Chemical Synthesis of Antiquorin and Analogues

Total Synthesis Strategies for Complex Diterpenoid Skeletons

The total synthesis of complex diterpenoid skeletons, such as those found in antiquorin, often necessitates innovative and highly efficient synthetic methodologies. Researchers have made considerable progress in this area by developing strategies that address the challenges of forming multiple rings and stereocenters in a controlled manner.

Key strategies employed in the total synthesis of diterpenoids include:

Intramolecular Diels-Alder Reactions: This pericyclic reaction is frequently utilized for the efficient construction of polycyclic systems, including the core frameworks of diterpenoids fishersci.cafishersci.cawikipedia.org.

Intramolecular Diazoketone Cyclopropanation: This reaction is a powerful tool for forming cyclopropane (B1198618) rings, which can then be manipulated for further skeletal elaboration fishersci.cafishersci.cawikipedia.org.

Endocyclic Cyclopropane Ring Cleavage: The controlled cleavage of cyclopropane rings can introduce new functionalities and rearrange the carbon skeleton, contributing to the complexity of the target molecule fishersci.cafishersci.cawikipedia.org.

Regioselective Reduction of Allylic Bromides: The precise reduction of allylic bromides using low-valent chromium species allows for selective functionalization within the complex diterpenoid framework fishersci.cafishersci.cawikipedia.org.

Divergent Total Synthesis: This approach involves synthesizing multiple related natural products or analogues from a common intermediate, demonstrating synthetic efficiency and versatility fishersci.ca.

Bioinspired Two-Phase Strategy: More advanced strategies merge divergent ring-formation with late-stage C-H functionalization, mimicking biosynthetic pathways to achieve unified syntheses.

Homoallyl-Homoallyl Radical Rearrangement: This radical-mediated rearrangement is effective for constructing specific bicyclic systems found in diterpenoids.

Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition: This sequence provides a pathway to construct intricate cagelike frameworks.

Tandem Alkene Cleavage/Mannich Cyclization and Robinson-type Annulation: These reactions are employed for the assembly of complex ring systems.

Fragment Coupling Approach: This involves joining two complex fragments, often through sequences like 1,2-addition/semipinacol rearrangement, to efficiently build the molecular architecture.

Palladium-Catalyzed Heck/Carbonylative Esterification Cascade Annulation: This cascade reaction allows for the rapid construction of carbon frameworks.

Diastereoselective and Enantioselective Synthetic Approaches to this compound

Achieving control over stereochemistry is paramount in the synthesis of natural products like this compound, given their often-complex chiral centers. Diastereoselective and enantioselective approaches ensure the synthesis of the desired stereoisomer, which is critical for biological activity.

A notable diastereoselective approach to polyoxygenated atisene-type diterpenes, including this compound, commences from (S)-(+)-carvone fishersci.cafishersci.cawikipedia.org. Key transformations in this route include:

An intramolecular Diels-Alder reaction to establish the fundamental atisene framework fishersci.cafishersci.cawikipedia.org.

An intramolecular diazoketone cyclopropanation, followed by an endocyclic cyclopropane ring cleavage fishersci.cafishersci.cawikipedia.org.

A regioselective reduction of an allylic bromide mediated by a low-valent chromium species fishersci.cafishersci.cawikipedia.org.

Furthermore, Abad and coworkers successfully employed a diazo transfer reaction on a sterically hindered diketone as a pivotal step in their total synthesis of this compound and several other atisane (B1241233) diterpenes. The synthesis of ent-antiquorin, an enantiomer, has also been reported, involving the protection of a carbonyl group as a silyl (B83357) enol ether followed by MoOPH oxidation. These synthetic efforts not only provide access to this compound but also confirm the absolute stereochemistries of the synthetic products by comparison with natural counterparts. Reviews have also summarized stereoselective and stereoretentive transformations, particularly those involving cyclopropanols, which are relevant for asymmetric synthesis fishersci.ca.

Development of Synthetic Analogues and Derivatives for Research Probes

The synthesis of this compound analogues and derivatives is a vital aspect of chemical biology, allowing for the systematic investigation of structure-activity relationships and the development of specialized research probes. By modifying the core structure of this compound, scientists can gain insights into its biological functions and potentially enhance its desirable properties.

The synthesis of natural atisanes structurally related to this compound, such as atis-16-ene-3,14-dione, atis-16-ene-2,3,14-trione, and 3β-hydroxy-atis-16-ene-2,14-dione, has been achieved fishersci.cafishersci.cawikipedia.org. These related compounds, including ent-antiquorin and ent-3β-hydroxy-atis-16-ene-2,14-dione, have demonstrated cytotoxic and anti-AIDS virus activities, highlighting their potential as research probes for biological studies fishersci.ca. The successful synthesis of these related diterpenoids provides a platform for the creation of a broader library of analogues.

In a broader context, the development of synthetic analogues often involves the creation of activity-based probes (ABPs). ABPs are molecules designed to covalently bind to the active form of enzymes, serving as invaluable tools for identifying targets, discovering biomarkers, and facilitating drug discovery. Given that this compound itself functions as a thrombin-like serine protease, the synthesis of its analogues could lead to the development of specific ABPs for this class of enzymes. Such probes typically incorporate "clickable" affinity tags and warheads, with structural diversity achieved by incorporating various natural amino acid analogs or basic polar residues as side chains. These synthetic endeavors enable detailed enzymatic characterization, including the determination of inhibitory potencies and kinetic profiles, thereby advancing their application in proteomic studies and drug discovery.

Molecular and Cellular Mechanism of Action of Antiquorin

Antiquorin as a Serine Protease: Functional Characterization

This compound (Aqn) is characterized as a thrombin-like serine protease. nih.gov Serine proteases constitute a large and diverse class of enzymes crucial for numerous biological functions, including digestion, blood coagulation, and immune responses. libretexts.org, mdpi.com Their catalytic activity relies on a conserved "catalytic triad" typically composed of aspartate (Asp), histidine (His), and serine (Ser) residues within their active site. libretexts.org, mdpi.com The hydroxyl group of the serine residue acts as a nucleophile, initiating the cleavage of peptide bonds in target substrates. libretexts.org, mdpi.com this compound's classification as a thrombin-like protease suggests a functional resemblance to thrombin, a key enzyme in the coagulation cascade. nih.gov

This compound possesses potent platelet aggregating activities, indicating its role in hemostasis. nih.gov Research indicates that this compound interferes with both the intrinsic and common pathways of the blood coagulation cascade. nih.gov While specific kinetic parameters such as Michaelis constant (Km) and maximum reaction rate (Vmax) for this compound are not extensively detailed in the provided literature, enzyme kinetics generally describe the quantitative relationship between reaction rate and substrate concentration. cureffi.org, numberanalytics.com Substrate specificity, often quantified by the specificity constant (kcat/Km), reflects an enzyme's preference for a particular substrate over others. nih.gov, nih.gov Given its "thrombin-like" nature, this compound is expected to exhibit substrate specificity akin to thrombin, which is known to cleave specific peptide bonds in proteins like fibrinogen and activate protease-activated receptors (PARs). thermofisher.com

The direct inhibition profile of this compound's protease activity is a crucial area of study. While the provided research highlights that pharmacological inhibitors of downstream signaling pathways (PAR1, PI3K, P38) can inhibit this compound-induced platelet aggregation, specific direct inhibitors or allosteric modulators of this compound's protease activity itself are not explicitly detailed in the search results. nih.gov

Generally, serine proteases can be inhibited through various mechanisms, including competitive inhibition, where inhibitors bind directly to the active site, or allosteric modulation, where modulators bind to a distinct site on the enzyme, inducing conformational changes that affect catalytic activity. mdpi.com, patsnap.com, libretexts.org Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) enzyme activity. frontiersin.org, libretexts.org Serpin (serine protease inhibitor) proteins are known to irreversibly inhibit target proteases by undergoing significant conformational changes upon binding. wikipedia.org, nih.gov Further research would be needed to elucidate if this compound's protease activity is susceptible to specific direct inhibitors or allosteric modulators.

Interaction with Cellular Receptors and Protease-Activated Receptors (PARs)

This compound's biological effects are mediated, at least in part, through its interaction with cellular receptors, particularly members of the Protease-Activated Receptor (PAR) family. nih.gov PARs are a unique class of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminal domain by specific proteases. researchgate.net, nih.gov, core.ac.uk, frontiersin.org This cleavage exposes a new N-terminal sequence that then acts as a "tethered ligand," binding to and activating the same receptor molecule. researchgate.net, nih.gov

A key finding is that this compound induces platelet aggregation primarily via engagement with Protease-Activated Receptor 1 (PAR1). nih.gov This interaction is critical for the subsequent cellular responses. Pharmacological inhibition of PAR1 significantly attenuates this compound-induced phosphorylation of key signaling molecules, including cytosolic phospholipase A2 (cPLA2), Akt, and P38, in human platelets. nih.gov This demonstrates a direct link between PAR1 activation by this compound and the initiation of intracellular signaling cascades. PAR1 is well-established as a primary mediator of thrombin-stimulated platelet procoagulant activity. nih.gov The specific cleavage site for PAR1, which allows for its activation, is known to be at LDPR41↓S42FLLRN. researchgate.net

While PAR1 is the explicitly identified receptor for this compound's action in the provided research, the broader context of thrombin-like proteases and other plant-derived proteases suggests the potential for interactions with other receptors. Protease-activated receptors comprise a family of four members (PAR1, PAR2, PAR3, and PAR4), all of which can be activated by various serine proteases. researchgate.net, core.ac.uk, frontiersin.org For instance, another thrombin-like protease from plant latex, Drupin, has been shown to synergistically activate both PAR1 and PAR4 to induce platelet aggregation. researchgate.net, researchgate.net Given this compound's classification as a thrombin-like protease, further investigation may reveal its ability to engage other PARs or other types of cellular receptors, contributing to its diverse biological effects.

Intracellular Signal Transduction Pathways Modulated by this compound

The engagement of this compound with PAR1 initiates a cascade of intracellular signal transduction events, particularly within platelets. The primary pathways identified as being modulated by this compound include the Akt and P38 signaling pathways. nih.gov

Table 1: Intracellular Signal Transduction Pathways Modulated by this compound

Pathway/MoleculeEffect of this compoundInhibition by PAR1 Antagonists
Platelet AggregationInductionYes
Akt PhosphorylationInductionYes
P38 PhosphorylationInductionYes
cPLA2 PhosphorylationInductionYes

Data compiled from nih.gov.

This compound-induced platelet aggregation is directly linked to the activation of these pathways, as evidenced by the inhibition of Akt and P38 phosphorylation in human platelets by pharmacological inhibitors of PAR1. nih.gov This suggests that PAR1 acts as a crucial upstream activator for these signaling molecules in response to this compound.

Broader insights into PAR signaling indicate that activation of PARs can lead to the stimulation of numerous intracellular signaling cascades, including classical heterotrimeric G protein-dependent pathways (e.g., Gαq/11, Gαi/o, and Gα12/13 subfamilies). core.ac.uk Additionally, PARs are known to signal via interactions with adapter proteins such as beta-arrestin 1 and 2, and can lead to the transactivation of receptor kinases like EGFR. core.ac.uk, frontiersin.org

Another plant-derived protease, Drupin, which also induces platelet aggregation, has been shown to activate mitogen-activated protein kinases (MAPK), nuclear factor-κB (NF-κB), and the PI3K/Akt signaling cascade. researchgate.net, researchgate.net This activation, in turn, leads to the phosphorylation of cytosolic phospholipase A2 (cPLA2) and the subsequent release of thromboxane (B8750289) A2, which further promotes platelet aggregation. researchgate.net, researchgate.net Given the shared "thrombin-like" characteristics and platelet-aggregating activity, it is plausible that this compound may also modulate some of these broader signaling pathways, particularly those involved in platelet activation and inflammatory responses.

Activation of Akt/P38 Signaling Cascade

This compound (Aqn) plays a role in activating the Akt/P38 signaling cascade in human platelets. Studies have shown that Aqn induces the phosphorylation of cytosolic phospholipase A2 (cPLA2), Akt, and P38 in human platelets nih.govbvsalud.orgresearchgate.net. This activation is critical for Aqn-induced platelet aggregation. The involvement of these pathways is further supported by observations where pharmacological inhibitors of Protease-Activated Receptor 1 (PAR1) significantly inhibit Aqn-induced phosphorylation of cPLA2, Akt, and P38 nih.govbvsalud.orgresearchgate.net. This suggests that PAR1 acts as a key receptor mediating this compound's effects on these signaling molecules.

Involvement of Phosphatidylinositol 3-Kinase (PI3K) Pathway

The Phosphatidylinositol 3-Kinase (PI3K) pathway is intricately linked to the cellular responses induced by this compound. Research has demonstrated that this compound-induced platelet aggregation is significantly inhibited by pharmacological inhibitors of PI3K nih.govbvsalud.org. This indicates a direct involvement of the PI3K pathway in the mechanism by which this compound promotes platelet aggregation. The PI3K pathway is known to activate protein kinase B (PKB), also known as Akt, further linking it to the Akt/P38 signaling cascade jscimedcentral.comyoutube.com.

Table 1: Signaling Pathways Involved in this compound's Action on Platelets

Signaling PathwayEffect of this compoundInhibitor EffectKey Downstream EventsSource
PAR1ActivationInhibits Aqn-induced phosphorylation of cPLA2, Akt, P38, and platelet aggregationPlatelet aggregation nih.govbvsalud.orgresearchgate.net
AktPhosphorylationInhibited by PAR1 and PI3K inhibitorsPlatelet aggregation nih.govbvsalud.orgresearchgate.net
P38PhosphorylationInhibited by PAR1 and P3K inhibitorsPlatelet aggregation nih.govbvsalud.orgresearchgate.net
PI3KInvolvementInhibits Aqn-induced platelet aggregationAkt activation, Platelet aggregation nih.govbvsalud.orgjscimedcentral.com

Cross-talk with Other Signaling Networks (e.g., NF-κB, MAPK)

This compound's influence extends to other crucial cellular signaling networks, including NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been associated with the regulation of NF-κB and MAPK signaling pathways sci-hub.redgoogleapis.com. Specifically, network pharmacology studies have identified interactions between this compound and MAPK1 (ERK2), a key component of the MAPK pathway magtechjournal.com. While the precise details of the cross-talk are still being elucidated, the involvement of these pathways suggests a broader impact of this compound on cellular processes beyond immediate hemostatic functions, potentially influencing inflammatory responses or other cellular activities where these pathways are central nih.govmagtechjournal.comresearchgate.net.

Modulation of Gene Expression and Protein Regulation by this compound

The molecular actions of this compound extend to the modulation of gene expression and protein regulation. Although direct comprehensive studies focusing solely on this compound's global impact on gene expression are limited, its interactions with key signaling molecules provide insights. For instance, this compound has been shown to interact with targets such as AKT1, MAPK1, Tumor Necrosis Factor (TNF), JUN, Interleukin-6 (IL6), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) magtechjournal.com. These interactions imply that this compound can influence the expression and regulation of genes and proteins associated with these pathways, which are involved in various cellular processes including inflammation, cell proliferation, and survival magtechjournal.comwikipedia.orgyoutube.com. The modulation of these targets suggests that this compound may affect the synthesis and activity of proteins downstream of these pathways.

Protein-Protein Interactions (PPIs) Mediated by this compound

Protein-protein interactions (PPIs) are fundamental to cellular function, and this compound mediates specific interactions that contribute to its biological activity.

Identification of Direct Protein Targets

This compound, as a thrombin-like serine protease, directly interacts with and activates specific protein targets. A primary direct target identified is Protease-Activated Receptor 1 (PAR1) on platelet membranes nih.govbvsalud.orgjscimedcentral.comresearchgate.netsmolecule.com. The activation of PAR1 by this compound initiates a cascade of downstream signaling events leading to platelet aggregation nih.govbvsalud.orgjscimedcentral.comresearchgate.net. Furthermore, network pharmacology analyses have indicated direct interactions between this compound and several other proteins, including AKT1, IL6, JUN, MAPK1, MMP9, and TNF magtechjournal.com. These identified interactions highlight this compound's ability to engage with diverse protein networks involved in cell signaling, inflammation, and extracellular matrix remodeling.

Table 2: Direct Protein Targets of this compound

Protein TargetRole/PathwayEffect of this compoundSource
PAR1Platelet activation, G-protein coupled receptorActivation, leading to platelet aggregation nih.govbvsalud.orgjscimedcentral.comresearchgate.netsmolecule.com
AKT1PI3K/Akt signaling cascadeInteraction, potentially leading to activation/modulation magtechjournal.com
MAPK1MAPK signaling pathwayInteraction, potentially leading to activation/modulation magtechjournal.com
IL6Inflammatory cytokineInteraction, potential modulation of inflammatory response magtechjournal.com
JUNTranscription factor, AP-1 componentInteraction, potential modulation of gene expression magtechjournal.com
MMP9Matrix metalloproteinaseInteraction, potential role in tissue remodeling magtechjournal.com
TNFInflammatory cytokineInteraction, potential modulation of inflammatory response magtechjournal.com

Role in Hemostasis-Related Protein Networks

This compound's most prominent role in protein-protein interactions is within hemostasis-related networks. As a thrombin-like serine protease, it possesses platelet aggregating activities and interferes with the intrinsic and common pathways of the blood coagulation cascade nih.govbvsalud.orgjscimedcentral.com. Plant latex proteases, including this compound, are known to promote blood coagulation and interfere with various stages of hemostasis jscimedcentral.comresearchgate.net. This compound's thrombin-like activity enables it to act similarly to thrombin, which is a key enzyme in converting fibrinogen to fibrin (B1330869) for blood clot formation and stimulating platelet aggregation jscimedcentral.comsinobiological.com. This interference with the coagulation cascade involves complex assemblies of coagulation factors, where this compound contributes to the formation of a stable fibrin clot researchgate.netnih.gov.

Table 3: this compound's Role in Hemostasis-Related Protein Networks

Aspect of HemostasisThis compound's ActionRelated Proteins/PathwaysSource
Platelet AggregationInduces via PAR1-Akt/P38 signalingPAR1, Akt, P38, PI3K nih.govbvsalud.orgjscimedcentral.comresearchgate.netsmolecule.com
Blood CoagulationInterferes with intrinsic and common pathwaysCoagulation factors, Fibrinogen, Thrombin nih.govbvsalud.orgjscimedcentral.comresearchgate.netsinobiological.comnih.gov
Thrombin-like ActivityConverts fibrinogen to fibrin, stimulates platelet aggregationFibrinogen, Thrombin jscimedcentral.comsinobiological.com

Preclinical Investigations of Antiquorin S Biological Activities

In Vitro Cellular and Biochemical Assays

Antiquorin has been subjected to a range of in vitro assays to understand its mechanisms of action at the molecular and cellular levels.

Enzyme Inhibitory Activities (e.g., α-Glucosidase, β-Glucuronidase)

Research indicates that this compound demonstrates significant enzyme inhibitory activities. Specifically, it has shown more potent α-glucosidase inhibitory activity compared to the positive control, acarbose. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net Additionally, this compound exhibits significant inhibitory activity against β-glucuronidase. nih.govresearchgate.netresearchgate.netresearchgate.net These findings suggest a potential role for this compound in modulating carbohydrate metabolism and detoxification processes.

Table 1: this compound's Enzyme Inhibitory Activities

EnzymeActivity TypeComparative Potency (vs. Acarbose)Reference
α-GlucosidaseInhibitionMore potent nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net
β-GlucuronidaseInhibitionSignificant nih.govresearchgate.netresearchgate.netresearchgate.net

Effects on Platelet Aggregation Dynamics

This compound, identified as a glycoprotein (B1211001) and a thrombin-like serine protease, actively induces platelet aggregation. nih.govresearchgate.netbvsalud.org This aggregation is mediated through the PAR1-Akt/p38 signaling axis in human platelets. nih.govresearchgate.netbvsalud.orgorcid.org Furthermore, studies have shown that this compound-induced platelet aggregation can be inhibited by pharmacological inhibitors targeting PAR1, PI3K, and P38 pathways, highlighting the specific signaling mechanisms involved. nih.govresearchgate.netbvsalud.org

Cellular Responses in Specific Cancer Cell Lines (e.g., H1975, RKO Colon Cancer, 95-D Human Lung Cancer)

In the context of cancer research, this compound has demonstrated cytotoxic effects on specific cancer cell lines. It exhibits moderate cytotoxic activities against the human lung cancer 95-D cell line, with an IC50 value of 34.5 µM. chemfaces.combiocrick.comtargetmol.com

Table 2: this compound's Cytotoxic Activity on Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
95-D Human Lung CancerLung Adenocarcinoma34.5 chemfaces.combiocrick.comtargetmol.com

Modulation of Coagulation Pathways in In Vitro Systems

As a thrombin-like serine protease, this compound plays a role in modulating blood coagulation pathways. It interferes with both the intrinsic and common pathways of the blood coagulation cascade. nih.govresearchgate.netbvsalud.org This interference contributes to its ability to promote blood coagulation. nih.govresearchgate.netjscimedcentral.com

Immunomodulatory Effects on Cellular Systems

This compound has been reported to possess immunomodulatory effects. Specifically, it has been associated with immunomodulatory anti-hepatoma effects. sci-hub.red Furthermore, in studies investigating the mechanism of Euphorbia fischeriana Steud. in treating hepatocirrhosis, this compound was identified as an active ingredient that interacts with targets such as IL6, suggesting a role in immune response modulation at a cellular level. magtechjournal.comdntb.gov.ua

In Vivo Animal Model Studies in Research Contexts

Beyond in vitro observations, this compound's biological activities have also been investigated in vivo using animal models. Studies have shown that this compound, purified from Euphorbia antiquorum latex, alleviates bleeding and enhances excision wound healing in mice. nih.govresearchgate.netbvsalud.orgresearchgate.net These findings underscore its capacity to promote blood coagulation and contribute to hemostasis in a living system. nih.govresearchgate.netjscimedcentral.com

Advanced Methodologies in Antiquorin Research

Omics Technologies for Comprehensive Biological Profiling

Omics technologies, encompassing proteomics, metabolomics, and transcriptomics, offer a holistic view of biological systems by analyzing large sets of molecules (proteins, metabolites, and RNA transcripts, respectively). While Antiquorin is recognized as a chemical constituent from plants that warrants further exploration using omics and systems biology approaches plantaedb.comscience.gov, detailed comprehensive omics profiling specifically on this compound (the diterpene) is not extensively documented in current readily available research. Nevertheless, the principles and potential applications of these technologies are highly relevant for a compound with its biological properties.

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. Given that this compound has been characterized as a thrombin-like serine protease ashoka.edu.innih.gov, proteomics approaches could be instrumental in understanding its enzymatic activity and its impact on the proteome of target cells or tissues. Such studies could identify specific protein substrates of this compound, delineate its protein-protein interaction network, and quantify changes in protein expression levels in response to its presence. For instance, quantitative proteomics techniques, such as iTRAQ, have been successfully used to identify and analyze proteins involved in various biological processes, including those related to protease activities bsmiab.org. Applying these methods to this compound could reveal its direct and indirect protein targets and the cellular pathways it modulates.

Metabolomics is the systematic study of small-molecule metabolites within a biological system, providing a snapshot of metabolic processes. This technology can reveal subtle alterations in metabolic pathways, offering insights into the mechanisms underlying various physiological conditions or the effects of bioactive compounds researchgate.net. For this compound, metabolomics could be employed to identify changes in cellular metabolic profiles induced by its presence. This would help in understanding how this compound influences cellular energy metabolism, lipid metabolism, or amino acid pathways, thereby uncovering its broader biological impact. While general metabolomics research is expanding across diverse domains, including plant biology and clinical diagnostics mdpi.com, specific detailed metabolomics studies directly on this compound (the diterpene) are not widely reported.

Transcriptomics focuses on the study of RNA transcripts, providing insights into gene expression patterns and their regulation. By analyzing the transcriptome, researchers can identify genes that are upregulated or downregulated in response to a compound, thereby elucidating its molecular mechanisms of action. For a compound like this compound, transcriptomic analysis could reveal the specific gene networks and signaling pathways that are activated or repressed upon exposure. This would offer a foundational understanding of how this compound exerts its biological effects at the genetic level, complementing proteomic and metabolomic data. Research in transcriptomics has successfully identified differentially expressed genes and their enrichment in various biological processes and signaling pathways elifesciences.org.

The integration of data from multiple omics layers (multi-omics) provides a more comprehensive and systematic understanding of complex biological systems than single-omics analysis nih.govopenaccessjournals.com. This approach allows for the dissection of mechanisms and phenotypes by revealing interrelations and combined influences of different molecular levels openaccessjournals.com. For this compound research, an integrated multi-omics approach would involve combining data from proteomics, metabolomics, and transcriptomics experiments. This would enable the construction of regulatory networks, identification of key molecules and pathways, and discovery of novel biomarkers or therapeutic targets related to this compound's activity. Such integrative analyses are crucial for understanding the complex interplay between genes, proteins, and metabolites in response to a bioactive compound nih.govjaypeedigital.com.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling studies play a pivotal role in modern drug discovery and mechanistic investigations by predicting molecular interactions and properties in silico. These techniques can provide valuable insights into a compound's chemical reactivity, stability, and potential interactions with biological targets nih.gov.

Molecular docking is a widely used computational method that predicts the preferred orientation and binding affinity between a ligand (e.g., this compound) and a receptor (e.g., a protein target) to form a stable complex researchgate.net. This technique is essential for identifying potential drug candidates and understanding their binding mechanisms researchgate.net.

This compound has been investigated using molecular docking studies. For instance, in a recent study, this compound was among several phytochemical ingredients from Euphorbia neriifolia whose potential inhibitory action against the SARS-CoV-2 ACE2-RBDS1 receptor complex was assessed using computational techniques, including molecular docking, ADMET profiling, and molecular dynamics (MD) simulation. The study aimed to identify natural compounds that could act as antiviral agents by targeting this crucial viral entry point. While the specific binding affinity for this compound itself was not explicitly detailed in the provided snippets, the inclusion of this compound in such a comprehensive in silico investigation underscores the utility of molecular docking in exploring its potential biological interactions and therapeutic applications. Molecular docking results typically provide binding energy values, with more negative scores indicating higher binding affinity openaccessjournals.com.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecular systems, providing insights into their conformational flexibility, stability, and interactions with solvents or binding partners. biorxiv.orgnih.govnih.gov For a complex molecule like this compound, understanding its conformational landscape is critical for elucidating its biological function and identifying potential binding sites for ligands or inhibitors.

In the context of proteins, MD simulations can reveal significant conformational changes in key regions, such as binding site loops, which are often crucial for protein function. frontiersin.org By simulating the movement of atoms and molecules over time, researchers can analyze dynamic stability, fluctuations, and structural changes induced by various conditions or interactions. oncotarget.com This includes examining parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess protein stability and flexibility, respectively. frontiersin.orgoncotarget.com While specific MD simulation data for this compound's conformational analysis are not widely published, such studies would typically involve simulating the protease in various environments (e.g., aqueous solution, in complex with a substrate or inhibitor) to map its accessible conformations, identify stable states, and characterize the dynamics of its active site and other functional regions. This approach is essential for understanding how this compound's structure dictates its enzymatic activity and interactions.

Quantum Mechanical Calculations for Electronic Structure

Quantum Mechanical (QM) calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to comprehending their chemical reactivity, spectroscopic properties, and intermolecular interactions. rutgers.eduaps.org These calculations, often based on methods like Density Functional Theory (DFT) or Hartree-Fock, can determine properties such as molecular orbitals, charge distribution, and electrostatic potentials. rutgers.eduyoutube.com

In Silico Prediction of Biological Targets and Pathways

In silico prediction methods leverage computational algorithms and biological databases to identify potential biological targets and pathways modulated by a given compound. These methods are crucial for drug discovery, allowing for the rapid screening of vast chemical spaces and the prioritization of compounds for experimental validation. nih.govmdpi.comscience.gov

For this compound, network pharmacology studies have begun to elucidate its potential biological targets and the pathways it influences. This compound has been identified as interacting with several key proteins and pathways, including AKT1, IL6, JUN, MAPK1, MMP9, and TNF. magtechjournal.com These interactions suggest this compound's involvement in a range of cellular processes, such as cell proliferation, inflammation, and extracellular matrix remodeling, particularly in the context of diseases like hepatocirrhosis. magtechjournal.com

The following table summarizes some of the predicted biological targets of this compound and their associated pathways:

TargetAssociated Pathway/FunctionReference
AKT1Cell proliferation, survival, metabolism magtechjournal.com
IL6Inflammation, immune response magtechjournal.com
JUNGene expression, cell differentiation, apoptosis magtechjournal.com
MAPK1Cell growth, proliferation, differentiation magtechjournal.com
MMP9Extracellular matrix degradation, tissue remodeling magtechjournal.com
TNFInflammation, immune regulation, apoptosis magtechjournal.com

These in silico predictions provide a foundational understanding of this compound's polypharmacology, highlighting its potential therapeutic applications and guiding further targeted research.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate a compound's chemical structure with its biological activity. researchgate.netfrontiersin.orgnih.gov For this compound, a diterpenoid, SAR studies are crucial for understanding which structural features are responsible for its observed biological effects and for guiding the rational design of more potent and selective analogues. plantaedb.com

Previous SAR studies on diterpenoids, particularly those from Euphorbia species (the genus from which this compound is derived), have revealed important insights. For instance, the presence and position of hydroxyl groups, as well as the esterification of these functionalities, have been shown to significantly influence the anticancer and anti-inflammatory activities of these compounds. researchgate.netresearchgate.net Specifically, a free hydroxyl group at position C-3 can enhance activity, while its presence at C-2 may have a negative effect. researchgate.net Esterification of these hydroxyl groups can further enhance activity. researchgate.netresearchgate.net These findings provide a valuable framework for understanding the SAR of this compound.

Elucidation of Pharmacophoric Features

Elucidating pharmacophoric features involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For this compound, as a serine protease, key pharmacophoric features would likely involve the spatial arrangement of functional groups critical for its enzymatic activity, such as hydrogen bond donors/acceptors and hydrophobic regions that interact with the substrate or active site.

Design and Synthesis of Rationally Modified this compound Analogues

Armed with insights from SAR studies and elucidated pharmacophoric features, researchers can embark on the rational design and synthesis of modified this compound analogues. This process involves making precise chemical alterations to the parent compound to improve its potency, selectivity, metabolic stability, or other desired pharmacological properties. nih.govgoogleapis.com

For this compound, this could involve:

Esterification or de-esterification: Modifying the ester groups to optimize activity, based on the observations from other Euphorbia diterpenoids. researchgate.netresearchgate.net

Hydroxylation or de-hydroxylation: Introducing or removing hydroxyl groups at specific positions to enhance or modulate activity. researchgate.net

Structural simplification or rigidification: Designing simpler analogues that retain the essential pharmacophoric features, or introducing rigid elements to lock the molecule into a bioactive conformation.

Introduction of novel substituents: Exploring the effect of different chemical groups on the diterpenoid scaffold to probe new interactions with targets. frontiersin.org

The synthesis of such analogues is a multi-step process, often employing advanced organic chemistry techniques. The newly synthesized compounds would then be subjected to further biological evaluation and computational analysis (including MD and QM studies) in an iterative process to refine the molecular design. This iterative cycle of design, synthesis, and evaluation is central to modern drug discovery efforts targeting complex natural products like this compound.

Theoretical Frameworks, Hypotheses, and Emerging Research Directions

Mechanistic Hypotheses for Antiquorin's Biological Actions

This compound, a serine protease isolated from the latex of Euphorbia antiquorum, exhibits significant effects on hemostasis, primarily through its thrombin-like activity. Current research suggests a multi-faceted mechanism of action centered on its interference with the blood coagulation cascade and its ability to induce platelet aggregation.

One of the primary mechanistic hypotheses is that this compound directly influences the coagulation cascade by mimicking the function of thrombin. It is proposed to act on both the intrinsic and common pathways of coagulation. In this model, this compound likely cleaves fibrinogen to fibrin (B1330869), promoting the formation of a clot. This thrombin-like activity bypasses several upstream steps of the coagulation cascade, leading to rapid fibrin formation. Further investigation is needed to fully elucidate the specific factors within the intrinsic and common pathways that are targeted and activated or modulated by this compound.

The following table summarizes the key molecular interactions and cellular responses hypothesized to be involved in this compound's biological actions.

Molecular Target Proposed Action of this compound Downstream Effect Overall Biological Outcome
FibrinogenProteolytic cleavageFormation of FibrinClot formation
Coagulation Factors (Intrinsic & Common Pathways)Proteolytic activationAmplification of the coagulation cascadeEnhanced clot formation
Protease-Activated Receptor 1 (PAR1)Cleavage of N-terminusActivation of Akt/p38 signalingPlatelet aggregation

Conceptual Models for Plant-Derived Protease Function in Biological Systems

The function of plant-derived proteases, such as this compound, can be understood through several conceptual models that extend beyond simple protein degradation. These models frame proteases as key regulators and signaling molecules within complex biological systems.

One prominent conceptual model is that of proteolytic cascades . In this model, proteases function in a hierarchical sequence where the activation of one protease leads to the activation of another. researchgate.netnih.gov This creates a rapid and amplified response to a specific stimulus. nih.gov While well-documented in animal systems, such as the blood coagulation cascade, evidence for similar cascades is emerging in plants, particularly in response to pathogens and in developmental processes. researchgate.netnih.gov Plant proteases can initiate and propagate signals through these cascades, acting as key nodes in complex signaling networks that regulate processes like programmed cell death and immunity. researchgate.netresearchgate.net

Another important framework is the concept of proteases as molecular "switches" . nih.gov In this model, limited and specific proteolytic cleavage of a substrate protein can dramatically alter its function, localization, or interaction partners. nih.gov This can result in the activation or inactivation of enzymes, the release of cryptic bioactive peptides, or the modulation of transcription factor activity. nih.gov This model highlights the precision of protease action and their role in fine-tuning cellular processes. Plant proteases are involved in a wide array of such regulatory events, from hormone biogenesis to stress responses. researchgate.netnih.gov

Plant proteases also function within a defense and immunity model . Plants possess a sophisticated immune system in which proteases play a crucial role. oup.comoup.com They can act directly by degrading the proteins of invading pathogens or indirectly by processing plant proteins to release immune-related signaling molecules. oup.comoup.com Furthermore, some plant immune receptors are themselves regulated by proteolytic activity. oup.com The apoplast, the space between plant cells, is a key battleground between plants and pathogens, and it is rich in proteases that contribute to this defense system. nih.gov

Future Avenues in this compound-Related Chemical Biology

The unique biological activities of this compound open up several promising avenues for future research in chemical biology, extending beyond its role in hemostasis.

Exploration of Novel Therapeutic Applications Beyond Hemostasis

While the pro-coagulant properties of this compound are of significant interest, its enzymatic nature suggests potential for other therapeutic applications. The latex of many Euphorbia species, the plant family from which this compound is derived, has been shown to contain a variety of bioactive compounds, including proteins with cytotoxic and anticancer properties. europa.eufrontiersin.org This raises the intriguing possibility that this compound, or other proteases from Euphorbia antiquorum latex, could possess similar activities. Future research could explore the potential of this compound to induce apoptosis or inhibit the proliferation of cancer cell lines. europa.eufrontiersin.orgnih.gov The mechanism of such an effect could involve the cleavage of specific cell surface receptors or extracellular matrix proteins that are crucial for tumor growth and metastasis.

Furthermore, plant latex proteases are known to possess antimicrobial and anti-inflammatory properties. researchgate.netjscimedcentral.com Investigating this compound for such activities could lead to the development of novel treatments for bacterial or fungal infections, or for inflammatory conditions. The proteolytic activity of this compound could potentially disrupt microbial cell walls or modulate inflammatory signaling pathways.

The table below outlines potential therapeutic areas for this compound beyond hemostasis, the hypothetical targets, and the proposed mechanisms of action.

Potential Therapeutic Area Hypothetical Molecular Target Proposed Mechanism of Action
OncologyCell surface receptors on cancer cells, Extracellular matrix proteinsInduction of apoptosis, Inhibition of cell proliferation and metastasis
Infectious DiseasesMicrobial cell wall proteinsDisruption of microbial integrity
InflammationInflammatory signaling proteinsModulation of inflammatory cascades

Discovery of Antagonists or Modulators of this compound Activity

The potent biological activity of this compound also makes it a target for the discovery of specific inhibitors or modulators. The development of such molecules would not only be valuable as research tools to further probe the mechanisms of this compound action but could also have therapeutic applications in conditions where excessive protease activity is detrimental.

The discovery of This compound antagonists could be pursued through several strategies. High-throughput screening (HTS) of large chemical libraries could identify small molecules that inhibit this compound's enzymatic activity. selleckchem.comyoutube.com These screens would typically employ a fluorogenic or colorimetric substrate of this compound to measure its activity in the presence of test compounds. researchgate.netfrontiersin.org Promising hits from HTS could then be further characterized and optimized for potency and selectivity.

Another powerful approach is activity-based protein profiling (ABPP) . This technique utilizes chemical probes that covalently bind to the active site of active enzymes. researchgate.netfrontiersin.org ABPP could be used to screen for inhibitors in a more complex biological sample and to assess the selectivity of any identified antagonists against other proteases. researchgate.net

The development of allosteric modulators represents a more nuanced approach. patsnap.com Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a different site on the enzyme and alter its conformation and activity. patsnap.comnih.gov These could either inhibit or enhance this compound's function, providing sophisticated tools for modulating its biological effects. Identifying allosteric sites would likely involve computational modeling and structural biology approaches.

Challenges and Limitations in Academic Research on Antiquorin

Methodological Constraints in In Vitro and In Vivo Assay Validation

The validation of in vitro and in vivo assays for Antiquorin presents significant methodological constraints. For natural products like this compound, ensuring the purity, stability, and consistent biological activity of the compound across different batches can be challenging, directly impacting assay reproducibility. biocrick.commedchemexpress.com The complexity of natural product extracts from which this compound is derived, such as Euphorbia fischeriana, necessitates rigorous purification and characterization to attribute observed effects solely to this compound. biocrick.commedchemexpress.com

Furthermore, the design of in vitro studies that effectively bridge to in vivo testing is crucial for successful validation. nih.gov This requires careful selection of relevant in vitro models that can accurately predict in vivo outcomes, a process that is often complex due to the intricate biological systems at play. nih.gov For this compound, initial in vitro findings, such as its moderate cytotoxic activity against the human lung cancer 95-D cell line, require robust validation in diverse in vitro models and subsequent confirmation in vivo. biocrick.com The process of validating microbial growth, microbial recovery, neutralization, and antimicrobial activity, as outlined in general guidance for antimicrobial validation, underscores the detailed steps required for comprehensive assay validation, which would similarly apply to other biological activities of this compound. nih.gov

Translational Hurdles from Preclinical to Advanced Research Phases

Translating preclinical findings of this compound into advanced research phases encounters significant hurdles. The journey from initial in vitro observations to clinical application is protracted and fraught with challenges, particularly for compounds with limited early-stage data. While this compound has shown cytotoxic potential against a human lung cancer cell line and demonstrated effects on platelet aggregation in mice, these findings represent early preclinical stages. biocrick.comnih.gov

Data Integration and Interpretation Challenges in Multi-Omics Studies

The integration and interpretation of data from multi-omics studies involving this compound, or natural products in general, pose considerable challenges. Multi-omics approaches aim to provide comprehensive insights into complex biological systems by combining data from genomics, transcriptomics, proteomics, metabolomics, and other 'omics' layers. mdpi.comazolifesciences.comoxfordglobal.comuv.esnih.gov While this compound has been mentioned in the context of network pharmacology studies related to Euphorbia fischeriana and its potential targets like AKT1, IL6, JUN, MAPK1, MMP9, and TNF, the specific challenges of integrating this compound-related multi-omics data are broad. magtechjournal.com

Key challenges in this domain include:

Heterogeneity of Datasets: Different omics technologies produce data in varying formats, making standardization and integration difficult. azolifesciences.com

Computational Resources: Handling large omics datasets requires substantial computational resources, including high-performance computing infrastructure and large storage capacities. azolifesciences.com

Data Standardization: The lack of standardized data formats and protocols across different omics platforms complicates the merging of diverse features into a consolidated dataset, potentially leading to a "curse of dimensionality." mdpi.comazolifesciences.com

Interpretability of Results: A central challenge is the interpretability of results, particularly understanding the individual versus combined omics interactions and forming meaningful networks or modules based on health or disease signatures. mdpi.comoxfordglobal.com

Missing Data: Multi-omics datasets often suffer from missing values, which can impact the accuracy and reliability of integrated analyses. mdpi.comuv.es

To effectively address these challenges, multidisciplinary teams with expertise in genomics, transcriptomics, proteomics, metabolomics, bioinformatics, statistics, and clinical research are essential. azolifesciences.com

Accessibility of Research Materials and Specialized Resources

The accessibility of research materials and specialized resources for this compound research presents a notable limitation. As a natural product isolated from the roots of Euphorbia fischeriana, the consistent and large-scale supply of high-purity this compound can be challenging. biocrick.commedchemexpress.com While commercial suppliers offer this compound, the availability and cost for extensive academic research, particularly for in vivo studies requiring larger quantities, can be a barrier. biocrick.commedchemexpress.compharmaffiliates.comchemfaces.com

Furthermore, specialized resources, such as advanced analytical instrumentation for detailed structural elucidation or specific biological models tailored for this compound's unique properties, may not be universally accessible. The need for specialized expertise in natural product chemistry for isolation, purification, and characterization further adds to the resource demands. This can limit the scope and depth of research, particularly for laboratories without direct access to the plant source or advanced phytochemical facilities.

Generalizability of Findings from Specific Biological Models

The generalizability of findings derived from specific biological models used in this compound research is a critical limitation. Current reported biological activities of this compound are based on studies involving a human lung cancer cell line (95-D) and mouse models for platelet aggregation. biocrick.comnih.gov While these models provide valuable initial insights, extrapolating their findings to broader biological contexts or human physiology requires careful consideration.

Cell line studies may not fully recapitulate the complex cellular interactions and microenvironments present in vivo. Similarly, animal models, while crucial for in vivo assessment, may not always perfectly mimic human disease conditions due to species-specific differences in metabolism, physiology, and disease progression. The variability inherent in natural product sources and the potential for synergistic or antagonistic effects with other compounds present in crude extracts can further complicate the generalizability of findings when purified this compound is studied in isolation. Therefore, a cautious approach is necessary when translating results from these specific models to a wider biological or clinical relevance.

Q & A

What methodologies are recommended for isolating Antiquorin from Euphorbia species latex, and how can purity be validated?

Basic Research Question
this compound isolation typically involves ethanol extraction followed by chromatographic techniques such as column chromatography or HPLC. For example, Euphorbia fischeriana roots yielded this compound alongside diterpenes like ent-kaurane-3-oxo-16α,17-diol using silica gel chromatography . Purity validation requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. X-ray crystallography has been employed to determine absolute configurations of related compounds, which could be adapted for this compound .

What in vitro assays are most reliable for evaluating this compound’s hemostatic activity?

Basic Research Question
Key assays include:

  • Platelet aggregation assays : Quantify thromboxane A2 (TXA2) levels via ELISA, as this compound (50 µg) induces TXA2 production comparable to 200 ng thrombin .
  • Fibrinogen clotting time : this compound (10 µg) reduces clotting time by 99.8% compared to saline controls, measured using turbidimetric analysis .
  • Factor X activation : Adapt methods from studies on ficin (a related protease), using factor X-deficient plasma to isolate this compound’s procoagulant effects .

How can researchers reconcile contradictory data on this compound’s wound healing efficacy compared to standard treatments like Silver sulfadiazine?

Advanced Research Question
While this compound reduces wound size to <25 mm² by day 9 in excision models, Silver sulfadiazine achieves 100% contraction in 12 days versus 14 days for this compound . To address discrepancies:

  • Experimental design : Standardize wound models (e.g., chick chorioallantoic membrane angiogenesis assays) and endpoints (e.g., hydroxyproline content for collagen synthesis).
  • Dosage optimization : Test this compound at higher concentrations (e.g., >50 µg) to determine dose-dependent thresholds for efficacy.
  • Mechanistic studies : Compare p38 MAPK activation (this compound shows greater p38 activation than thrombin) with Silver sulfadiazine’s antimicrobial pathways .

What advanced techniques can elucidate this compound’s dual roles in cytotoxicity and pro-healing activity?

Advanced Research Question
this compound exhibits cytotoxic activity (IC50 = 34.5 µM against lung cancer 95-D cells) while promoting wound healing . Methodological approaches include:

  • Signaling pathway analysis : Use Western blotting to assess apoptosis markers (e.g., caspase-3) alongside pro-healing signals (e.g., TGF-β).
  • Selective inhibition : Apply kinase inhibitors (e.g., SB203580 for p38 MAPK) to dissect cytotoxic vs. regenerative mechanisms.
  • 3D co-culture models : Simulate tumor microenvironments and wound beds to study context-dependent effects.

How should researchers design experiments to differentiate procoagulant and anticoagulant effects in Euphorbia latex extracts?

Advanced Research Question
Euphorbia latex often contains mixed proteases (e.g., procoagulant this compound and anticoagulant serine proteases). Strategies include:

  • Plasma specificity : Use factor-deficient plasma (e.g., factor X-deficient) to isolate individual protease actions .
  • Kinetic assays : Compare clotting times across concentrations (e.g., this compound’s 30–50 mg/ml range reduces clotting time to 68–90% of controls) .
  • Protease inhibition : Employ class-specific inhibitors (e.g., PMSF for serine proteases) to delineate contributions .

What are the limitations of current in vivo models for studying this compound’s hemostatic activity, and how can they be improved?

Advanced Research Question
Existing models (e.g., platelet-free plasma assays) may overlook physiological complexity. Enhancements include:

  • Dynamic flow systems : Use microfluidic devices to simulate vascular shear stress and platelet adhesion.
  • Transgenic models : Employ mice with humanized coagulation factors to improve translational relevance.
  • Multi-omics integration : Pair proteomics (e.g., TXA2 levels) with transcriptomics to map downstream pathways .

How can researchers address variability in this compound yield across Euphorbia species and extraction protocols?

Basic Research Question
Variability arises from species-specific biosynthesis (e.g., E. antiquorum vs. E. neriifolia) and extraction solvents. Mitigation strategies:

  • Standardized protocols : Adopt ethanol/water gradients (e.g., hydroalcoholic extraction for E. neriifolia) .
  • Metabolomic profiling : Use LC-MS to compare diterpene profiles across species and optimize extraction conditions .
  • Seasonal and geographical controls : Document plant collection parameters to account for environmental influences .

What methodological gaps exist in characterizing this compound’s pharmacokinetics and bioavailability?

Advanced Research Question
Current studies lack data on absorption, distribution, and metabolism. Recommended approaches:

  • Radiolabeling : Track this compound distribution in animal models using ³H or ¹⁴C isotopes.
  • Plasma stability assays : Incubate this compound with liver microsomes to assess metabolic degradation.
  • Nanoformulation : Test liposomal encapsulation to enhance bioavailability, as done with other plant-derived proteases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.